

# Application Notes and Protocols: Avutometinib Administration in RAMP 201 Clinical Trial

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                        |           |  |  |  |
|----------------------|------------------------|-----------|--|--|--|
| Compound Name:       | Avutometinib potassium |           |  |  |  |
| Cat. No.:            | B12788495              | Get Quote |  |  |  |

These notes provide a detailed overview of the administration schedule and protocols for avutometinib as investigated in the RAMP 201 (ENGOT-ov60/GOG-3052) clinical trial. This document is intended for researchers, scientists, and drug development professionals interested in the clinical application of this novel RAF/MEK clamp inhibitor.

### Introduction

Avutometinib is a small molecule inhibitor that uniquely targets the RAS/RAF/MEK/ERK signaling pathway, a critical cascade often dysregulated in various cancers.[1][2] By acting as a "RAF/MEK clamp," avutometinib blocks both MEK kinase activity and RAF-mediated MEK phosphorylation, offering a more complete inhibition of the pathway.[3] The RAMP 201 trial (NCT04625270) is a Phase 2, registration-directed study evaluating the safety and efficacy of avutometinib, both as a monotherapy and in combination with the FAK inhibitor defactinib, in patients with recurrent low-grade serous ovarian cancer (LGSOC).[4][5]

## **Avutometinib Administration Schedules**

The RAMP 201 trial investigated several dosing regimens across its different parts to determine the optimal therapeutic strategy. The administration schedules are based on a 4-week cycle (28 days), consisting of 3 weeks of treatment followed by a 1-week rest period.[4][6][7]

Table 1: Avutometinib Dosing Regimens in RAMP 201 Trial



| Trial Arm                                 | Drug(s)                      | Dosage                                       | Administration<br>Frequency                                                   | Schedule                  |
|-------------------------------------------|------------------------------|----------------------------------------------|-------------------------------------------------------------------------------|---------------------------|
| Monotherapy<br>(Part A)                   | Avutometinib                 | 4.0 mg                                       | Orally, Twice<br>Weekly (BIW)                                                 | 3 weeks on, 1<br>week off |
| Combination Therapy (Go- Forward Regimen) | Avutometinib +<br>Defactinib | Avutometinib: 3.2<br>mgDefactinib:<br>200 mg | Avutometinib: Orally, Twice Weekly (BIW)Defactinib: Orally, Twice Daily (BID) | 3 weeks on, 1<br>week off |
| Low-Dose<br>Combination<br>(Part D)       | Avutometinib +<br>Defactinib | Avutometinib: 1.6<br>mgDefactinib:<br>200 mg | Avutometinib: Orally, Twice Weekly (BIW)Defactinib: Orally, Twice Daily (BID) | 3 weeks on, 1<br>week off |

Data sourced from multiple reports on the RAMP 201 trial design.[4][7][8][9]

## **Experimental Protocols: RAMP 201 Study Design**

The RAMP 201 trial was an adaptive, multi-part, open-label study designed to efficiently evaluate avutometinib's efficacy and safety.[7]

#### 3.1. Study Objectives:

- Primary Endpoint: To determine the objective response rate (ORR) by blinded independent central review (BICR).[7][8]
- Secondary Endpoints: Included duration of response (DOR), progression-free survival (PFS), and safety/tolerability.

#### 3.2. Patient Population:

## Methodological & Application





Inclusion Criteria: Eligible participants were adult patients (≥18 years) with histologically confirmed recurrent LGSOC.[7][10] Patients must have experienced disease progression after at least one prior systemic therapy, which included a platinum-based chemotherapy regimen.[7] Both patients with KRAS mutant and KRAS wild-type tumors were included and stratified accordingly.[4][7]

#### 3.3. Trial Structure: The trial was conducted in distinct parts:

- Part A (Regimen Selection): Patients were randomized 1:1 to receive either avutometinib monotherapy or the combination of avutometinib and defactinib.[7] The combination arm demonstrated a higher ORR (28% vs 7% in an initial analysis) and was selected as the "goforward" regimen for subsequent parts of the trial.[7]
- Parts B and C (Expansion): These phases expanded the enrollment of patients to further evaluate the safety and efficacy of the selected combination regimen (avutometinib 3.2 mg BIW + defactinib 200 mg BID).[11]
- Part D (Dose Optimization): This part of the study evaluated a lower starting dose of avutometinib (1.6 mg BIW) in combination with defactinib to gather data for individualized dose reduction strategies in response to adverse events.[7][9]

Below is a workflow diagram illustrating the structure of the RAMP 201 trial.













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. go.drugbank.com [go.drugbank.com]
- 2. What is Avutometinib used for? [synapse.patsnap.com]
- 3. verastem.com [verastem.com]
- 4. ascopubs.org [ascopubs.org]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. verastem.com [verastem.com]
- 7. ascopubs.org [ascopubs.org]
- 8. cancernetwork.com [cancernetwork.com]
- 9. cancernetwork.com [cancernetwork.com]
- 10. targetovariancancer.org.uk [targetovariancancer.org.uk]
- 11. Verastem Oncology Presents Positive Updated RAMP 201 Data for Avutometinib and Defactinib Combination in Recurrent Low-Grade Serous Ovarian Cancer at the International Gynecologic Cancer Society (IGCS) 2024 Annual Meeting | Verastem, Inc. [investor.verastem.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Avutometinib Administration in RAMP 201 Clinical Trial]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12788495#avutometinib-administration-schedule-in-clinical-trials-ramp-201]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com